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Compound of Interest

Compound Name: L-PROLINE-N-FMOC (13C5,15N)

Cat. No.: B1579744 Get Quote

Executive Summary
In the high-stakes landscape of quantitative proteomics and structural biology, Fmoc-L-Proline-

13C5,15N represents a critical reagent for the synthesis of stable isotope-labeled (SIL) internal

standards. Unlike standard amino acids, this universally labeled proline variant introduces a

precise mass shift of +6 Da (M+6) into peptide backbones without altering physicochemical

properties such as hydrophobicity or ionization efficiency.

This guide provides a definitive technical breakdown of Fmoc-L-Proline-13C5,15N, focusing on

its physicochemical properties, strategic application in Solid-Phase Peptide Synthesis (SPPS),

and validation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Part 1: Physicochemical Characterization
Molecular Weight & Formula Analysis
Accurate molecular weight calculations are the foundation of mass spectrometry-based

proteomics. For Fmoc-L-Proline-13C5,15N, the labeling occurs exclusively on the proline ring

and the backbone nitrogen. The fluorenylmethoxycarbonyl (Fmoc) protecting group remains

unlabeled (

,

).

Chemical Structure Logic:
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Fmoc Group:

(Natural Isotope Abundance)

L-Proline Residue:

(Universally Labeled)

Net Formula:

Table 1: Comparative Physicochemical Data

Property
Unlabeled Fmoc-L-
Proline

Fmoc-L-Proline-
13C5,15N

Delta (

)

Formula N/A

Average MW 337.37 g/mol 343.33 g/mol +5.96 g/mol

Monoisotopic Mass 337.1314 Da 343.1453 Da +6.0139 Da

CAS Number 71989-31-6 1217452-48-6 N/A

Mass Shift M+0 M+6 +6

Critical Note for Mass Spectrometrists: When programming acquisition methods for Multiple

Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), use the Monoisotopic Mass

(343.1453 Da), not the average molecular weight. The +6 Da shift is sufficient to distinguish the

labeled peptide from endogenous (light) counterparts, eliminating isotopic overlap.

Structural Visualization & Mass Shift Logic
The following diagram illustrates the specific atom mapping of the heavy isotopes within the

protected amino acid structure.
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Figure 1: Structural composition highlighting the specific localization of heavy isotopes (

) within the Proline moiety, contributing to the +6 Da mass shift.

Part 2: Strategic Applications in Drug Discovery
Quantitative Proteomics (AQUA & SISCAPA)
The primary application of Fmoc-L-Proline-13C5,15N is the synthesis of AQUA (Absolute

QUAntification) peptides. In drug development, quantifying biomarkers or therapeutic proteins

in complex matrices (plasma, lysate) requires an internal standard that behaves identically to

the analyte during extraction and chromatography but is distinct by mass.

Mechanism: The labeled proline is incorporated into a "heavy" peptide via SPPS.

Benefit: Proline is unique among amino acids due to its secondary amine structure

(pyrrolidine ring), which constrains the peptide backbone. Using a labeled proline ensures

that the internal standard perfectly mimics the cis/trans isomerization kinetics of the target

peptide, a critical factor often overlooked when using other labeled residues (like Leucine or

Valine) that do not influence backbone conformation as drastically.

NMR Structural Biology
In NMR studies, the

and

nuclei act as active probes.[1]
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Cis-Trans Isomerization: Proline peptide bonds can exist in both cis and trans configurations.

The

labeling allows researchers to resolve these isomers via chemical shift dispersion, which is
essential for understanding protein folding pathways and ligand binding in drug targets (e.g.,
GPCRs or ion channels).

Part 3: Experimental Workflow (SPPS & QC)
Protocol: Incorporation via Solid Phase Peptide
Synthesis (SPPS)
Due to the high cost of isotope-labeled reagents (approx. $500–$1,000 per gram), standard

SPPS protocols must be modified to maximize coupling efficiency and minimize waste.

Reagents:

Resin: Rink Amide or Wang Resin (Low loading, ~0.3 mmol/g recommended).

Coupling Agent: HATU or DIC/Oxyma (Superior to HBTU for steric hindrance).

Solvent: Anhydrous DMF.

Step-by-Step Workflow:

Stoichiometry Adjustment: Unlike standard Fmoc-AA (used at 5x–10x excess), use 2.5x to 3x

equivalents of Fmoc-L-Proline-13C5,15N relative to resin loading.

Pre-Activation:

Dissolve labeled Fmoc-Proline in minimal DMF (0.2 M concentration).

Add 0.95 eq of HATU (relative to AA) and 2.0 eq of DIPEA.

Note: Do not let the activated ester sit for >5 minutes to prevent racemization.

Coupling:

Add activated solution to the resin.
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Double couple if the sequence is difficult (e.g., following a bulky residue), but for cost-

saving, a single extended coupling (60–90 mins) is often preferred with efficient mixing.

Capping: Acetylate unreacted amines immediately after coupling to prevent deletion

sequences.

Quality Control: LC-MS Validation
Before releasing the peptide for biological assays, the incorporation of the label must be

verified.
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Figure 2: QC Decision Tree for validating labeled peptide synthesis.

Validation Criteria:
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Mass Accuracy: The observed mass must be within 5 ppm of the calculated theoretical mass

(Base Peptide + 6.0139 Da).

Isotopic Purity: Ensure no significant "M-1" or "M-2" peaks are present, which would indicate

isotopic impurity in the starting material.

Part 4: References & Sourcing
The following references provide authoritative data on the specifications and applications cited

in this guide.

Sigma-Aldrich.Fmoc-Pro-OH-13C5,15N Product Specification & Safety Data Sheet.

Retrieved from

Cambridge Isotope Laboratories.L-Proline (13C5, 99%; 15N, 99%) Technical Data. Retrieved

from

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for L-

Proline-13C5,15N. Retrieved from [2]

Chem-Impex.Fmoc-L-Proline General Specifications. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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